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Introduction
Streptomycin, an aminoglycoside antibiotic, is a ubiquitous component of standard cell culture

media, prized for its efficacy in preventing bacterial contamination.[1] Its mechanism of action

involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.

[2][3] However, due to the evolutionary similarities between bacterial ribosomes and eukaryotic

mitochondrial ribosomes, streptomycin can exert off-target effects in mammalian cells.[1]

These effects are particularly relevant in sensitive research models like the C2C12 myoblast

cell line, a cornerstone for studying myogenesis, muscle metabolism, and atrophy.[1][4]

Recent studies have demonstrated that the routine use of streptomycin in C2C12 cultures can

lead to significant experimental artifacts, confounding the interpretation of results related to

muscle growth, protein synthesis, and mitochondrial function.[1][4][5] This document provides

detailed application notes and protocols summarizing the observed effects of streptomycin on

C2C12 myotubes and offers methodologies for key experiments to assess these impacts.
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Streptomycin treatment at standard cell culture concentrations (e.g., 100 µg/mL) does not

impact the proliferation of C2C12 myoblasts.[1][4][5] However, its effects become pronounced

during the differentiation of myoblasts into myotubes. The primary consequences are an

impairment of myotube formation and growth, a reduction in protein synthesis, and significant

alterations to mitochondrial morphology and function.[1][4][5]

Data Summary
The following tables summarize the quantitative effects of streptomycin on C2C12 myotubes

as observed in key studies. Experiments were typically conducted by culturing C2C12 cells in a

differentiation medium containing 100 µg/mL streptomycin.

Table 1: Effects of Streptomycin on C2C12 Myotube Morphology and Differentiation

Parameter Observation Percentage Change Reference

Myotube Diameter
Significantly smaller

myotubes
~40-46% decrease [1][4][5]

Differentiation Index
Lower proportion of

differentiated nuclei
~25% decrease [1][4][5][6]

Fusion Index
Fewer nuclei within

fused myotubes
~60% decrease [1][4][5][6]

Table 2: Effects of Streptomycin on Gene and Protein Expression
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Molecule Method Observation
Percentage
Change

Reference

Global Protein

Synthesis

Puromycin

Incorporation

Reduced rate of

synthesis

Significant

decrease
[1]

Myh3 (Myosin

Heavy Chain 3)

Gene Expression

(RT-qPCR)
Downregulated ~48% decrease [1]

Acta1 (Actin,

Alpha 1)

Gene Expression

(RT-qPCR)
Downregulated ~50% decrease [1]

p-

p70S6K/p70S6K

Ratio

Western Blot
Reduced

phosphorylation

Significant

decrease
[5]

Cell Stress

Markers (Hri,

Perk, Atf4)

Gene Expression

(RT-qPCR)
Upregulated

Significant

increase
[7]

Table 3: Effects of Streptomycin on Mitochondrial Integrity

Parameter Method Observation
Percentage
Change

Reference

Mitochondrial

Network

MitoTracker

Staining

Fragmentation of

the network
- [1][4][5]

Mitochondrial

Footprint
Image Analysis

Smaller

mitochondrial

area

~64% decrease [1][4][5][6]

Mitochondrial

Branch Length
Image Analysis

Shorter

mitochondrial

branches

~34% decrease [1][4][5][6]

Signaling Pathways and Experimental Workflow
The off-target effects of streptomycin in C2C12 myotubes are primarily linked to its impact on

mitochondrial protein synthesis, which in turn triggers cellular stress responses and inhibits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://www.researchgate.net/publication/392760489_The_commonly_used_antibiotic_streptomycin_reduces_protein_synthesis_and_differentiation_in_cultured_C2C12_myotubes
https://www.researchgate.net/figure/Streptomycin-reduced-protein-synthesis-rates-in-C2C12-myotubes-a-Expression-of_fig3_392760489
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://research.vu.nl/en/publications/the-commonly-used-antibiotic-streptomycin-reduces-protein-synthes/
https://www.researchgate.net/publication/392760489_The_commonly_used_antibiotic_streptomycin_reduces_protein_synthesis_and_differentiation_in_cultured_C2C12_myotubes
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://research.vu.nl/en/publications/the-commonly-used-antibiotic-streptomycin-reduces-protein-synthes/
https://www.researchgate.net/publication/392760489_The_commonly_used_antibiotic_streptomycin_reduces_protein_synthesis_and_differentiation_in_cultured_C2C12_myotubes
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/MitoTracker%20staining%20of%20C2C12%20myotubes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://research.vu.nl/en/publications/the-commonly-used-antibiotic-streptomycin-reduces-protein-synthes/
https://www.researchgate.net/publication/392760489_The_commonly_used_antibiotic_streptomycin_reduces_protein_synthesis_and_differentiation_in_cultured_C2C12_myotubes
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/MitoTracker%20staining%20of%20C2C12%20myotubes.pdf
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathways essential for muscle development.

Experimental Workflow to Assess Streptomycin Effects

Treatment Groups

Endpoint Assays

C2C12 Myoblasts

Proliferation Phase
(Growth Medium)

Differentiation Phase
(Differentiation Medium)

Control Antibiotics
(e.g., Carbenicillin/

Ampicillin)

Streptomycin
(100 µg/mL)

Proliferation Assay
(EdU Incorporation)

Differentiation & Morphology
(MyHC Immunofluorescence)

Protein Synthesis
(Puromycin Incorporation)

Mitochondrial Network
(MitoTracker Staining)

Gene/Protein Expression
(RT-qPCR / Western Blot)

Click to download full resolution via product page

Caption: Workflow for evaluating the impact of streptomycin on C2C12 myoblasts and

myotubes.
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Caption: Signaling pathways affected by streptomycin in C2C12 myotubes.
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Experimental Protocols
C2C12 Cell Culture and Differentiation
This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their

differentiation into myotubes.

Materials:

C2C12 myoblasts

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose,

10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (or control antibiotics).

Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1%

Penicillin-Streptomycin (or control antibiotics).

Control Antibiotics: 100 µg/mL Carbenicillin and 100 µg/mL Ampicillin.

Streptomycin Treatment: Standard media containing 100 µg/mL Streptomycin.

Phosphate-Buffered Saline (PBS)

Tissue culture plates/flasks

Protocol:

Myoblast Proliferation: Culture C2C12 myoblasts in GM at 37°C in a 5% CO₂ incubator.

Passage cells when they reach 70-80% confluency to maintain their differentiation

potential. Do not allow cells to become fully confluent during the proliferation phase.

Induction of Differentiation: Seed myoblasts in the desired plate format (e.g., 6-well

plates). Allow them to grow in GM until they reach 95-100% confluency.

To initiate differentiation, aspirate the GM, wash the cells once with sterile PBS, and

replace the medium with DM.
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For experiments, divide the cells into treatment groups: one with DM containing control

antibiotics and another with DM containing streptomycin.

Maintain the cells in DM for 5-7 days to allow for the formation of mature, multi-nucleated

myotubes. Change the DM every 24 hours.

Assessment of Cell Proliferation (EdU Assay)
This assay determines the rate of cell proliferation by measuring the incorporation of 5-ethynyl-

2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

Materials:

Click-iT™ EdU Cell Proliferation Kit (or equivalent)

C2C12 myoblasts cultured in GM with different antibiotic conditions

Formaldehyde (3.7% in PBS)

Triton™ X-100 (0.5% in PBS)

Bovine Serum Albumin (3% BSA in PBS)

Hoechst 33342 stain for nuclei

Fluorescence microscope

Protocol:

Seed C2C12 myoblasts on coverslips in a 24-well plate and culture for 24-48 hours in GM

with the respective antibiotic treatments.

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours

at 37°C.

Fixation: Aspirate the medium, and add 1 mL of 3.7% formaldehyde in PBS. Incubate for

15 minutes at room temperature.

Wash the cells twice with 3% BSA in PBS.
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Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS. Incubate for 20 minutes at

room temperature.

Wash the cells twice with 3% BSA in PBS.

EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's

instructions. Add 0.5 mL of the cocktail to each well and incubate for 30 minutes at room

temperature, protected from light.

Wash the cells once with 3% BSA in PBS.

Nuclei Staining: Counterstain the nuclei with Hoechst 33342 for 15 minutes.

Wash twice with PBS and mount the coverslips onto microscope slides.

Analysis: Image the cells using a fluorescence microscope. Calculate the percentage of

EdU-positive cells (proliferating cells) relative to the total number of nuclei (Hoechst-

positive cells).[1]

Assessment of Myotube Differentiation (Myosin Heavy
Chain Staining)
This protocol uses immunofluorescence to visualize Myosin Heavy Chain (MyHC), a marker for

differentiated muscle cells, allowing for the quantification of differentiation and fusion indices.

Materials:

Differentiated C2C12 myotubes on coverslips

Primary antibody: Anti-Myosin Heavy Chain (MyHC)

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

Fixation and permeabilization reagents (as in EdU protocol)

Blocking buffer (e.g., 5% goat serum in PBS)

DAPI or Hoechst for nuclear staining

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12172565/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

After 6 days of differentiation, fix and permeabilize the cells as described previously.

Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody: Incubate with the primary anti-MyHC antibody (diluted in blocking buffer)

overnight at 4°C.

Wash the cells three times with PBS.

Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody

(diluted in blocking buffer) for 1 hour at room temperature, protected from light.

Wash the cells three times with PBS.

Counterstaining: Stain nuclei with DAPI or Hoechst.

Mount coverslips and image using a fluorescence microscope.

Analysis:

Differentiation Index: (Number of nuclei in MyHC-positive cells / Total number of nuclei)

x 100%.

Fusion Index: (Number of nuclei in myotubes containing ≥2 nuclei / Total number of

nuclei) x 100%.[5]

Myotube Diameter: Measure the width of at least 50 myotubes per condition using

imaging software.

Assessment of Global Protein Synthesis (Puromycin
Incorporation Assay)
The SUnSET (Surface Sensing of Translation) technique uses puromycin, an aminonucleoside

antibiotic that incorporates into nascent polypeptide chains, to quantify global protein synthesis

rates via Western blot.
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Materials:

Differentiated C2C12 myotubes

Puromycin solution (1 µM final concentration)

RIPA Lysis Buffer with protease and phosphatase inhibitors

Primary antibody: Anti-puromycin

Primary antibody: Loading control (e.g., Pan-Actin or GAPDH)

HRP-conjugated secondary antibody

Western blot equipment and reagents

Protocol:

After 6 days of differentiation, add puromycin to the culture medium at a final concentration

of 1 µM.

Incubate for 30 minutes at 37°C.

Aspirate the medium and immediately wash the cells twice with ice-cold PBS.

Cell Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at

4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

Western Blot: Perform SDS-PAGE, transferring proteins to a PVDF membrane.

Block the membrane and probe with the anti-puromycin antibody and a loading control

antibody.
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Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal

using a chemiluminescent substrate.

Analysis: Quantify the band intensity for puromycin and normalize it to the loading control.

A decrease in the puromycin signal indicates a reduction in protein synthesis.[5]

Assessment of Mitochondrial Network Morphology
(MitoTracker Staining)
This protocol uses a cell-permeant fluorescent dye that accumulates in active mitochondria to

visualize their structure and network integrity.

Materials:

Differentiated C2C12 myotubes

MitoTracker™ Red CMXRos (or equivalent)

Hoechst 33342

Live-cell imaging medium or standard culture medium

Fluorescence or confocal microscope

Protocol:

Prepare a working solution of MitoTracker™ dye in pre-warmed culture medium (typically

50-200 nM).

Remove the medium from the cultured cells and add the MitoTracker™-containing

medium.

Incubate for 30 minutes at 37°C.

Aspirate the staining solution and wash the cells with pre-warmed medium.

Add fresh, pre-warmed medium for live-cell imaging. Optionally, counterstain nuclei with

Hoechst 33342.
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Imaging: Immediately acquire images using a fluorescence or confocal microscope.

Analysis: Analyze the images using software (e.g., ImageJ/Fiji) to quantify mitochondrial

parameters such as:

Mitochondrial Footprint: The percentage of the cell area occupied by the mitochondrial

signal.

Branch Length: The average length of individual mitochondrial tubules.[1][5]

Conclusion and Recommendations
The evidence strongly indicates that streptomycin, while effective for contamination control, is

not an inert component in C2C12 muscle cell culture.[1][8] Its use can lead to significant

physiological changes, including impaired differentiation, reduced protein synthesis, and

mitochondrial stress, which may mask or alter the effects of experimental treatments under

investigation.[1][4][5]

For studies focusing on muscle growth, metabolism, protein synthesis, or mitochondrial biology,

it is highly recommended that researchers:

Omit Streptomycin: Whenever possible, conduct experiments in antibiotic-free media under

strict aseptic conditions.

Use Alternative Antibiotics: If antibiotics are necessary, consider using agents that do not

target ribosomal machinery, such as carbenicillin and ampicillin, which act on the bacterial

cell wall.[1]

Validate and Control: If streptomycin use is unavoidable, its potential off-target effects must

be acknowledged and controlled for by including an appropriate antibiotic-free or alternative

antibiotic control group.

Careful consideration of these factors will enhance the reproducibility and reliability of data

generated using the C2C12 myotube model, ensuring that experimental outcomes are not

confounded by unintended antibiotic-induced artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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